Mass Spectrometric Channel Separation: +3 Da Shift Enables Interference-Free Co-Elution with Unlabeled EDDP
EDDP-D3 provides a +3 Da mass shift relative to unlabeled EDDP (d0), generating fully resolved protonated molecular ion channels under GC-PICI-MS conditions. In a validated assay by Choo et al., the MH+ ions for EDDP-d0 and EDDP-d3 were monitored at m/z 278 and m/z 281 respectively, with linear calibration from 10–600 ng/mL and coefficients of determination ≥0.996 [1]. This 3 Da separation exceeds the typical +2 Da threshold required to avoid isotopic cross-talk between analyte and internal standard, ensuring that the SIL-IS signal does not contribute to the analyte channel and vice versa.
| Evidence Dimension | Protonated molecular ion (MH+) m/z in GC-PICI-MS |
|---|---|
| Target Compound Data | m/z 281 (EDDP-d3) |
| Comparator Or Baseline | Unlabeled EDDP-d0: m/z 278 |
| Quantified Difference | +3 Da mass shift; baseline-resolved SIM channels |
| Conditions | GC-PICI-MS; solid-phase extraction from human plasma, urine, and liver microsomes; linear range 10–600 ng/mL; R² ≥0.996 for EDDP |
Why This Matters
A +3 Da mass shift ensures unambiguous discrimination between analyte and internal standard in every scan, eliminating the risk of mutual signal contribution that compromises quantification accuracy at low concentrations.
- [1] Choo RE, Murphy CM, Jones HE, Huestis MA. Determination of methadone and its N-demethylation metabolites in biological specimens by GC-PICI-MS. J Anal Toxicol. 1996;20(6):362-368. (Reporting MH+ at m/z 278 for EDDP-d0 and m/z 281 for EDDP-d3; linear range 10–600 ng/mL; EDDP R² ≥0.996.) View Source
